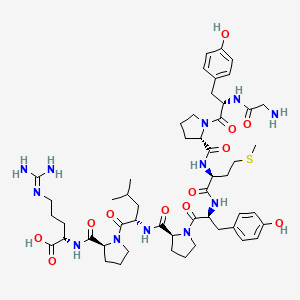
CB2R Pam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB2R positive allosteric modulator (PAM) is a compound that targets the cannabinoid receptor type 2 (CB2R). This receptor is part of the endocannabinoid system, which plays a crucial role in various physiological processes, including immune response, inflammation, and pain modulation. CB2R positive allosteric modulator enhances the activity of CB2R by binding to a site distinct from the orthosteric site, where endogenous ligands bind. This modulation can lead to increased receptor activity and improved therapeutic outcomes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CB2R positive allosteric modulator involves combining the pharmacophoric portion of the CB2R positive allosteric modulator EC21a with that of the CB2R selective orthosteric agonist LV62 . The synthetic route typically includes the following steps:
Formation of the pharmacophoric portion: This involves the synthesis of EC21a and LV62 through a series of chemical reactions, including condensation, cyclization, and functional group modifications.
Coupling reaction: The pharmacophoric portions of EC21a and LV62 are coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), under mild reaction conditions.
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to obtain the pure CB2R positive allosteric modulator.
Industrial Production Methods
Industrial production of CB2R positive allosteric modulator follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques, such as continuous flow chemistry and automated synthesis, may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
CB2R positive allosteric modulator undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs of CB2R positive allosteric modulator.
Scientific Research Applications
CB2R positive allosteric modulator has a wide range of scientific research applications:
Biology: Investigated for its role in modulating immune response and inflammation.
Medicine: Explored as a therapeutic agent for treating chronic pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new pharmaceuticals targeting CB2R, contributing to the advancement of cannabinoid-based therapies.
Mechanism of Action
CB2R positive allosteric modulator exerts its effects by binding to an allosteric site on the CB2R, distinct from the orthosteric site where endogenous ligands bind . This binding enhances the receptor’s response to endogenous ligands, leading to increased receptor activity. The molecular targets and pathways involved include:
Adenylyl cyclase inhibition: CB2R activation inhibits adenylyl cyclase, reducing cyclic adenosine monophosphate (cAMP) levels.
Mitogen-activated protein kinase (MAPK) activation: CB2R activation leads to the activation of MAPK pathways, which play a role in cell proliferation, differentiation, and survival.
Comparison with Similar Compounds
CB2R positive allosteric modulator can be compared with other similar compounds, such as:
CB2R selective orthosteric agonists: These compounds bind to the orthosteric site and directly activate CB2R.
CB2R negative allosteric modulators (NAMs): These compounds bind to an allosteric site and decrease the receptor’s response to endogenous ligands.
Uniqueness
CB2R positive allosteric modulator is unique in its ability to enhance the receptor’s response without directly activating it. This can lead to a more controlled and selective modulation of CB2R activity, potentially reducing side effects associated with direct agonists .
Properties
IUPAC Name |
N-[5-bromo-1-[(4-fluorophenyl)methyl]-4-methyl-2-oxopyridin-3-yl]cycloheptanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrFN2O2/c1-14-18(22)13-25(12-15-8-10-17(23)11-9-15)21(27)19(14)24-20(26)16-6-4-2-3-5-7-16/h8-11,13,16H,2-7,12H2,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGDYZCDUPSTQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1Br)CC2=CC=C(C=C2)F)NC(=O)C3CCCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2,5-dimethyl-3-[(Z)-(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798720.png)
![6-[2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798726.png)

![4-[3-[(2-Anilino-4-oxo-5-thiazolylidene)methyl]-2,5-dimethyl-1-pyrrolyl]benzenesulfonamide](/img/structure/B10798754.png)
![6-[(2Z)-2-[(4-cyanophenyl)methylidene]hydrazinyl]-N-[2-(trifluoromethyl)pyridin-4-yl]pyridine-2-carboxamide](/img/structure/B10798757.png)
![4-[2,5-Dimethyl-3-[(4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]pyrrol-1-yl]benzonitrile](/img/structure/B10798772.png)

![2-(dimethylamino)-N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]benzamide](/img/structure/B10798791.png)
![(8R,9R,13R,14R,17R)-17-[(1R)-1-[2-(dimethylamino)ethylamino]ethyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B10798795.png)

![N-[5-[3-[2-(Cyclopropylmethylamino)pyrimidin-4-yl]-7-[(dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl]-2-fluorophenyl]methanesulfonamide](/img/structure/B10798809.png)


![1-[6-(4-Methylphenyl)-[1,3]oxazolo[4,5-b]pyridin-2-yl]-6-phenylhexan-1-one](/img/structure/B10798822.png)
